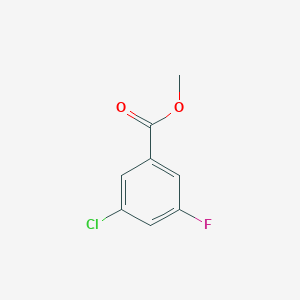

Methyl 3-chloro-5-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZOMYSFEVYLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620502 | |

| Record name | Methyl 3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-75-7 | |

| Record name | Benzoic acid, 3-chloro-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-chloro-5-fluorobenzoate" properties and structure

An In-depth Technical Guide to Methyl 3-chloro-5-fluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound emerges as a key building block in this context, offering a synthetically versatile platform for the construction of complex pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and insights into its application for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of the chloro, fluoro, and methyl ester groups on the benzene ring of this compound dictates its reactivity and utility as a synthetic intermediate.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 3-chlorobenzoate | Methyl 3-fluorobenzoate | 3-Chloro-5-fluorobenzoic acid |

| CAS Number | 327056-75-7[2] | 2905-65-9[3][4] | 455-68-5 | 25026-64-6 |

| Molecular Formula | C₈H₆ClFO₂ | C₈H₇ClO₂[3][4] | C₈H₇FO₂ | C₇H₄ClFO₂ |

| Molecular Weight | 188.58 g/mol | 170.59 g/mol [3][4] | 154.14 g/mol | 174.55 g/mol |

| Boiling Point | Not available | 99-101 °C / 12 mmHg[4] | 197.6 °C[5] | Not available |

| Melting Point | Not available | 21 °C[4] | Not available | Not available |

| Density | Not available | 1.227 g/mL at 25 °C[4] | 1.171 g/mL[5] | Not available |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methyl ester protons.

-

δ ~ 3.9 ppm (s, 3H): This singlet corresponds to the protons of the methyl ester group. Data from methyl 3-fluorobenzoate (δ 3.91 ppm) and methyl 3-chlorobenzoate (δ 3.89 ppm) support this prediction.[6]

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as multiplets, likely complex due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and ester groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide key information about the carbon framework.

-

δ ~ 52 ppm: The methyl carbon of the ester.

-

δ ~ 115-140 ppm: Aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

-

δ ~ 160-165 ppm (d): The carbon attached to the fluorine atom will show a characteristic doublet.

-

δ ~ 165 ppm: The carbonyl carbon of the ester.

¹⁹F NMR Spectroscopy (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The chemical shift will be influenced by the other ring substituents.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by several key absorptions:

-

~1720-1740 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.

-

~1200-1300 cm⁻¹: C-O stretching of the ester.

-

~1000-1100 cm⁻¹: C-F stretching vibration.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis Protocol: Esterification of 3-Chloro-5-fluorobenzoic Acid

The most direct and industrially scalable synthesis of this compound is the esterification of its corresponding carboxylic acid. The following protocol is based on well-established procedures for similar halogenated benzoic acids.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-fluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 eq.). The use of excess methanol drives the equilibrium towards the product.

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise to the stirred solution. This exothermic reaction should be controlled to prevent excessive heat generation. Thionyl chloride reacts with methanol to form the reactive species, methyl chlorosulfite, and HCl in situ, which catalyzes the esterification.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional handles—the ester, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations.

-

Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, a common functional group in many drug molecules.

-

Cross-Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, can be displaced by various nucleophiles, especially when the aromatic ring is further activated.

The strategic placement of the chloro and fluoro groups can significantly enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1] For instance, fluorine substitution is known to often increase metabolic stability and binding affinity.

Safety and Handling

Based on the safety data for the precursor, 3-chloro-5-fluorobenzoic acid, and related compounds, this compound should be handled with appropriate care in a well-ventilated laboratory.

-

Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its trifunctional nature provides a versatile platform for the development of novel compounds in drug discovery and materials science. This guide offers a comprehensive overview of its properties, a reliable synthetic protocol, and an understanding of its potential applications, serving as a valuable resource for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 327056-75-7 [chemicalbook.com]

- 3. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-chlorobenzoate | 2905-65-9 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. rsc.org [rsc.org]

- 7. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-chloro-5-fluorobenzoate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation, particularly with chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. Methyl 3-chloro-5-fluorobenzoate, a halogenated aromatic ester, has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern offers medicinal chemists a versatile platform for structural modification and optimization of lead compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, applications in drug development, and essential safety information.

Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.

| Identifier | Value | Source |

| CAS Number | 327056-75-7 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [2] |

| Molecular Weight | 188.58 g/mol | [2] |

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This reaction is typically acid-catalyzed, with Fischer-Speier esterification being a widely employed method.

The rationale behind this synthetic choice lies in the ready availability of the starting material, 3-chloro-5-fluorobenzoic acid, and the straightforward nature of the esterification reaction. The acid catalyst, commonly sulfuric acid or thionyl chloride, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and often by the removal of water as it is formed.

Synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

3-chloro-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Slowly and carefully add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the crude product can be further purified by silica gel column chromatography.

Applications in Drug Development: A Versatile Building Block

The strategic placement of chloro and fluoro substituents on the phenyl ring of this compound makes it a highly attractive intermediate for the synthesis of pharmacologically active molecules. The electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring and the ester moiety, providing diverse opportunities for further chemical transformations.

While a specific, blockbuster drug directly citing this compound as a starting material is not prominently featured in publicly available literature, the utility of closely related halogenated benzoic acids and their esters is well-documented in medicinal chemistry. For instance, chloro- and fluoro-substituted aromatic moieties are integral components of numerous FDA-approved drugs, contributing to enhanced target affinity and improved metabolic profiles.[3] The principles of using such building blocks are exemplified in the synthesis of various kinase inhibitors and other targeted therapies.

Safety and Handling

General Hazards:

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its synthesis from readily available starting materials is straightforward, and its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it an attractive building block for the design and synthesis of novel bioactive molecules. As the demand for more sophisticated and effective therapeutic agents continues to grow, the importance of such strategically functionalized intermediates in the drug discovery pipeline is set to increase.

References

- 1. This compound | 327056-75-7 [chemicalbook.com]

- 2. 5-Chloro-6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine | C8H6ClFO2 | CID 177690857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-5-fluorobenzoate is a halogenated aromatic ester with significant potential as a building block in the synthesis of novel pharmaceutical compounds and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating established spectroscopic principles with data from analogous compounds, this guide offers a robust framework for the interpretation of the spectral features of this versatile synthetic intermediate.

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and development, the precise characterization of molecular structure is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the connectivity of atoms, functional groups, and the overall molecular weight of a compound. For a molecule like this compound, which possesses a unique substitution pattern on the aromatic ring, these techniques are crucial for confirming its identity and ensuring its suitability for downstream applications.

The presence of both chlorine and fluorine atoms, along with the methyl ester functionality, results in a distinct spectroscopic fingerprint. This guide will dissect this fingerprint, providing researchers with the necessary knowledge to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features include:

-

Aromatic Ring: A benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl carboxylate group.

-

Substituent Positions: The chlorine and fluorine atoms are in a meta relationship to each other and to the methyl ester group. This substitution pattern significantly influences the chemical shifts and coupling constants observed in the NMR spectra.

-

Functional Groups: The ester group (-COOCH₃) gives rise to characteristic signals in both IR and NMR spectra.

A visual representation of the molecular structure is provided below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons of the ester group. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | m | 1H | Ar-H |

| ~7.5 - 7.7 | m | 1H | Ar-H |

| ~7.3 - 7.5 | m | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally related compounds such as Methyl 3-chlorobenzoate and other substituted fluorobenzenes.

The aromatic region will display three distinct signals, each integrating to one proton. The electronegativity of the chlorine and fluorine atoms will deshield the adjacent protons, causing them to appear at a lower field. The coupling of these protons with each other and with the fluorine atom will result in complex multiplets. The methyl protons of the ester group will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 (d, ³JCF ≈ 8 Hz) | C-Cl |

| ~132 (d, ³JCF ≈ 8 Hz) | C-COOCH₃ |

| ~125 (d, ²JCF ≈ 22 Hz) | Ar-C |

| ~120 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~115 (d, ²JCF ≈ 24 Hz) | Ar-C |

| ~53 | -OCH₃ |

Note: The predicted chemical shifts and coupling constants are based on empirical data for similar halogenated and fluorinated benzene derivatives.

The carbonyl carbon of the ester is expected to appear around 164 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester group and the substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2960-2850 | Weak | C-H stretch (methyl) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong | C-F stretch |

| ~800-600 | Strong | C-Cl stretch |

The most prominent feature in the IR spectrum will be the strong carbonyl stretch of the ester group. The C-O stretches of the ester and the C-F and C-Cl stretches will also be clearly visible.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

The molecular weight of this compound is 188.58 g/mol . Due to the presence of chlorine, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 188/190 | [M]⁺ (Molecular ion) |

| 157/159 | [M - OCH₃]⁺ |

| 129/131 | [M - COOCH₃]⁺ |

The fragmentation is likely to proceed through the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, based on established principles and analysis of analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for quality control and for advancing the use of this important building block in chemical synthesis.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-chloro-5-fluorobenzoate

For the forward-thinking researcher in the dynamic field of drug discovery and development, the introduction of novel building blocks is a constant source of both opportunity and challenge. Methyl 3-chloro-5-fluorobenzoate, a halogenated aromatic ester, represents one such compound, offering a unique substitution pattern for the synthesis of complex molecular architectures, notably as a precursor in the development of metabotropic glutamate receptor antagonists for neurological disease research.[1][2] However, its chemical reactivity and inherent toxicological properties necessitate a robust and nuanced understanding of its safe handling and application.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe and effective utilization of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind safety protocols, fostering a culture of proactive risk mitigation and experimental integrity.

Compound Profile and Physicochemical Properties

| Property | Value (where available) | Source/Comment |

| Chemical Name | This compound | IUPAC |

| CAS Number | 327056-75-7 | - |

| Molecular Formula | C₈H₆ClFO₂ | - |

| Molecular Weight | 188.58 g/mol | - |

| Physical Form | Liquid | Supplier Data |

| Boiling Point | ~274.9°C at 760 mmHg (for the parent carboxylic acid) | [3] The ester is expected to have a lower boiling point. |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | ~1.477 g/cm³ (for the parent carboxylic acid) | [3] The ester's density is expected to be similar. |

| Flash Point | ~120°C (for the parent carboxylic acid) | [3] Indicates a potential for flammability at elevated temperatures. |

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning". The following hazard statements are associated with this compound, each demanding specific safety considerations:

-

H302: Harmful if swallowed: This necessitates careful handling to prevent ingestion.

-

H315: Causes skin irritation: Prolonged or repeated skin contact should be avoided.

-

H319: Causes serious eye irritation: Eye protection is mandatory.

-

H335: May cause respiratory irritation: Work should be conducted in a well-ventilated area, preferably a fume hood.

A comprehensive risk assessment should be performed before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental manipulations (e.g., heating, distillation), and the potential for reaction with other reagents.

Core Directive for Safe Handling: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the workflow.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through robust engineering controls.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent personal exposure.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.

-

Body Protection: A flame-resistant laboratory coat should be worn and buttoned to its full length. For larger scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be required. A formal respiratory protection program, including fit testing, is essential in such cases.

Experimental Workflow: A Step-by-Step Protocol

The following diagram outlines a logical workflow for the safe handling of this compound, from receipt to disposal.

References

- 1. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Chloro-5-fluorobenzoic acid25026-64-6,Purity97%_ARK PHARM INC [molbase.com]

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-chloro-5-fluorobenzoate

Abstract: This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for Methyl 3-chloro-5-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Addressing researchers, scientists, and drug development professionals, this document moves beyond generic recommendations to explain the underlying chemical principles governing the compound's stability. It details potential degradation pathways, outlines rigorous protocols for stability assessment based on industry standards, and provides actionable best practices for handling and long-term storage to ensure material integrity and experimental reproducibility.

Chemical and Physical Profile

This compound is a halogenated aromatic ester. Its chemical identity and structure are fundamental to understanding its reactivity and stability.

-

IUPAC Name: this compound

-

CAS Number: 327056-75-7[1]

-

Molecular Formula: C₈H₆ClFO₂

-

Molecular Weight: 188.58 g/mol

Caption: Chemical Structure of this compound.

Core Stability Principles: A Mechanistic View

The stability of this compound is primarily dictated by the chemistry of its ester functional group and the electronic effects of the halogen substituents on the aromatic ring.

Ester Hydrolysis: The Primary Vulnerability

The most significant potential degradation pathway is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base, cleaving the ester bond to yield 3-Chloro-5-fluorobenzoic acid and methanol.

-

Causality: The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. In laboratory settings, this is often initiated by trace amounts of moisture, acids, or bases on glassware or in solvents. The presence of atmospheric moisture makes this the most common degradation route under suboptimal storage conditions.

Aromatic Ring Stability

The benzene ring itself is highly stable. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic substitution, rendering it less reactive than unsubstituted benzene. For typical storage and handling, degradation involving the aromatic ring is not a primary concern.

Recommended Storage and Handling Conditions

To mitigate the risk of degradation, particularly hydrolysis, adherence to strict storage protocols is essential. These recommendations are synthesized from safety data sheets of structurally analogous compounds and general chemical best practices.[2][3][4][5]

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Temperature | Room Temperature (20-25°C) | Storing at room temperature is sufficient.[3] Refrigeration (e.g., 4°C) can be used for enhanced long-term stability, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not strictly required for short-term storage, blanketing the compound with an inert gas displaces moisture and oxygen, providing the highest level of protection for long-term archival storage. |

| Humidity | Store in a dry, desiccated environment | This is the most critical parameter.[2][4] Use of a desiccator cabinet is highly recommended. The container must be tightly sealed to prevent moisture ingress. |

| Light | Protect from light | Aromatic compounds can be susceptible to photodegradation. Storing in an amber glass vial or in a dark cabinet minimizes this risk. For a related compound, Methyl 3-amino-5-fluorobenzoate, storage at 4°C and protection from light are explicitly recommended.[6] |

| Container | Tightly closed, appropriate material (e.g., glass) | Prevents contamination and moisture exchange with the environment.[2] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | These materials can directly catalyze or participate in degradation reactions.[4][5] Ensure the compound is not stored in proximity to these chemical classes. |

Potential Degradation Pathways & Impurity Profiling

Understanding potential degradation products is crucial for developing accurate analytical methods to monitor stability.

Hydrolytic Degradation

As established, hydrolysis is the most probable degradation pathway. The primary degradation product to monitor is 3-Chloro-5-fluorobenzoic acid.

Caption: Primary Hydrolytic Degradation Pathway.

Other Potential Pathways

-

Transesterification: If stored in the presence of other alcohols (e.g., ethanol contamination in a solvent), transesterification could occur, leading to the formation of other esters (e.g., Ethyl 3-chloro-5-fluorobenzoate).

-

Photodegradation: While less common for this class of compounds under normal lab lighting, high-intensity UV light could potentially lead to homolytic cleavage of the C-Cl bond, initiating radical chain reactions. This is primarily a concern under forced degradation study conditions.

Experimental Design for Stability Assessment

For drug development and regulated applications, a formal stability study is required to establish a retest period or shelf life.[7][8][9] The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[10]

Stability Study Workflow

The overall process involves storing aliquots of the compound under controlled conditions and testing them at predetermined time points.

References

- 1. This compound | 327056-75-7 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 773874-05-8|Methyl 3-chloro-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. gmpsop.com [gmpsop.com]

- 9. japsonline.com [japsonline.com]

- 10. ICH Official web site : ICH [ich.org]

The Strategic Intermediate: A Deep Dive into Methyl 3-chloro-5-fluorobenzoate for Advanced Drug Discovery

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have proven to be exceptionally versatile. This in-depth technical guide focuses on Methyl 3-chloro-5-fluorobenzoate, a key intermediate whose unique substitution pattern offers a confluence of reactivity and physicochemical properties that are highly advantageous for the synthesis of complex pharmaceutical agents. This document will provide a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of innovative therapeutics.

Physicochemical Properties and Spectroscopic Characterization

This compound is a disubstituted methyl benzoate with the chemical formula C₈H₆ClFO₂. The strategic placement of the chloro and fluoro groups on the aromatic ring significantly influences its reactivity and the properties of the molecules derived from it.

| Property | Value |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| CAS Number | 327056-75-7 |

| Appearance | White to off-white solid |

Spectroscopic Analysis:

A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring its reactions. While a dedicated, publicly available spectrum for this specific molecule is not readily found, we can predict its key spectral features based on the analysis of closely related analogs such as methyl 3-chlorobenzoate and methyl 3-fluorobenzoate.[1]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.8-8.0 (m, 2H): Aromatic protons ortho and para to the ester group, showing complex splitting due to coupling with the fluorine atom and the other aromatic proton.

-

δ 7.3-7.5 (m, 1H): Aromatic proton ortho to the chlorine and fluorine atoms.

-

δ 3.9 (s, 3H): Methyl protons of the ester group.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ 164-166 (C=O): Carbonyl carbon of the ester.

-

δ 161-163 (d, J ≈ 250 Hz, C-F): Carbon directly attached to the fluorine atom, showing a characteristic large coupling constant.

-

δ 134-136 (C-Cl): Carbon directly attached to the chlorine atom.

-

δ 115-135 (aromatic carbons): Remaining aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogens and the ester group.

-

δ 52-53 (-OCH₃): Methyl carbon of the ester.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-chloro-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol provides a high-yielding and straightforward route to the desired ester.

Fischer Esterification: A Reliable Method

The Fischer esterification is a classic and robust method for the synthesis of esters from carboxylic acids and alcohols. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. In recent years, the use of solid acid catalysts has gained traction due to their ease of separation and reusability, offering a more environmentally friendly approach.[2][3]

Caption: Fischer Esterification of 3-chloro-5-fluorobenzoic acid.

Detailed Experimental Protocol

Materials:

-

3-chloro-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or a suitable solid acid catalyst (e.g., Amberlyst-15)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or Ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-fluorobenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring solution. If using a solid acid catalyst, add it to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solid acid catalyst was used, filter it off and wash with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

The Role of this compound in Drug Discovery

Halogenated aromatic compounds are invaluable in medicinal chemistry. The introduction of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to the target protein.[4] this compound, with its strategically positioned reactive sites, serves as a versatile scaffold for the synthesis of a wide range of complex molecules.

While direct, publicly available examples of its use in the synthesis of specific, named drug candidates are not readily found in the literature, its structural motifs are present in a number of patented compounds, particularly in the area of kinase and bromodomain inhibitors. For instance, the 3-chloro-5-fluoro-substituted phenyl ring is a key feature in certain classes of experimental therapeutics.

A Key Building Block for BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[5] Several small molecule inhibitors of BET proteins have been developed, and many of them feature complex heterocyclic scaffolds.

While not explicitly stated as a starting material in the synthesis of well-known BET inhibitors like JQ1, the 3-chloro-5-fluorophenyl moiety is a structural component found in some patented BET inhibitor series. The synthesis of these complex molecules often involves the coupling of a substituted phenyl group to a heterocyclic core. This compound can be readily converted to the corresponding carboxylic acid, which can then be activated and coupled with an appropriate amine-containing heterocycle to form an amide linkage, a common structural motif in many bioactive molecules.

Caption: Potential synthetic route to BET inhibitor scaffolds.

Conclusion and Future Perspectives

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis via Fischer esterification is a well-established and scalable process. The presence of both chloro and fluoro substituents on the aromatic ring provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. While its direct application in the synthesis of currently marketed drugs is not widely documented, its structural features are present in numerous patented compounds, highlighting its relevance in ongoing research and development efforts. As the quest for novel therapeutics continues, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow, solidifying its place as a key component in the medicinal chemist's toolbox.

References

Methodological & Application

Synthesis of "Methyl 3-chloro-5-fluorobenzoate" from 3-chloro-5-fluorobenzoic acid

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Methyl 3-chloro-5-fluorobenzoate from 3-chloro-5-fluorobenzoic acid. This valuable ester serves as a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction

3-chloro-5-fluorobenzoic acid and its derivatives are important intermediates in organic synthesis. The conversion of the carboxylic acid moiety to a methyl ester is a fundamental transformation that facilitates further functionalization and increases the lipophilicity of the molecule, a critical parameter in drug design. This application note details two robust and widely applicable methods for this esterification: the classic Fischer-Speier esterification under acidic conditions and a milder approach utilizing thionyl chloride.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the materials used is paramount for a successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-chloro-5-fluorobenzoic acid | C₇H₄ClFO₂ | 174.55[1] | White to yellow solid | 134-138 | Not available |

| Methanol | CH₄O | 32.04 | Colorless liquid | -98 | 64.7 |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid | 10 | 337 |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -104.5 | 76 |

| This compound | C₈H₆ClFO₂ | 188.58 | Colorless to pale yellow liquid/solid | Not available | Not available |

Reaction Mechanisms: A Tale of Two Pathways

The choice of esterification method often depends on the substrate's sensitivity to strong acids and high temperatures.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3]

Method B: Esterification via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases. The highly electrophilic acyl chloride is then readily attacked by the alcohol to form the ester. This method is often faster and can be performed under milder conditions than Fischer esterification.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Method A: Fischer-Speier Esterification with Sulfuric Acid

This protocol is a general guideline and may require optimization for scale-up.

Materials and Reagents:

-

3-chloro-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-fluorobenzoic acid (5.0 g, 28.6 mmol) in methanol (50 mL).

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid (1 mL) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow liquid or solid.

-

Method B: Esterification with Thionyl Chloride

This method is particularly useful for acid-sensitive substrates or when a rapid conversion is desired.

Materials and Reagents:

-

3-chloro-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-chloro-5-fluorobenzoic acid (5.0 g, 28.6 mmol) in methanol (40 mL).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (3.2 mL, 43.0 mmol) dropwise via a dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases toxic gases (HCl and SO₂).

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C) for 3 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol and unreacted thionyl chloride under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up.

-

Wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Experimental Workflow Diagram

Caption: Comparative workflow for the synthesis of this compound.

Results and Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods. Below are the expected characterization data.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Expected Yield | Method A: 60-80%; Method B: 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.90 (m, 1H), 7.55-7.65 (m, 1H), 7.30-7.40 (m, 1H), 3.94 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5 (C=O), 162.0 (d, J=250 Hz, C-F), 135.0 (d, J=8 Hz, C-Cl), 132.5, 125.0 (d, J=3 Hz), 120.0 (d, J=22 Hz), 115.0 (d, J=24 Hz), 52.8 (OCH₃) |

| IR (neat, cm⁻¹) | ~2955 (C-H, sp³), ~1730 (C=O, ester), ~1580, 1450 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-F), ~800 (C-Cl) |

| Mass Spec (EI) | m/z (%): 188/190 ([M]⁺, 100/33), 157/159 ([M-OCH₃]⁺), 129/131 ([M-COOCH₃]⁺) |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The splitting pattern 'd' denotes a doublet and 'm' a multiplet. Mass spectrometry data will show isotopic peaks for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time, ensure anhydrous conditions, or use a larger excess of alcohol (Method A). |

| Loss of product during work-up. | Ensure complete extraction; avoid overly vigorous shaking which can lead to emulsions. | |

| Incomplete Reaction | Insufficient catalyst or catalyst deactivation. | Add more catalyst (Method A). Ensure reagents are of high purity. |

| Reaction time too short. | Monitor reaction by TLC and continue until starting material is consumed. | |

| Product Contamination | Unreacted starting material. | Optimize reaction time and conditions. Purify by column chromatography. |

| By-products from side reactions. | Ensure proper temperature control. Purify carefully. |

Safety and Handling

-

3-chloro-5-fluorobenzoic acid: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[4]

-

Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[5]

-

Thionyl Chloride: Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, liberating toxic gas.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use. Handle all chemicals in a fume hood and wear appropriate PPE. Neutralize acidic and basic aqueous waste before disposal. Organic waste should be collected in a designated container.

Conclusion

This application note provides two effective and reliable methods for the synthesis of this compound. The choice between Fischer esterification and the thionyl chloride method will depend on the specific requirements of the laboratory, including available equipment, desired reaction time, and substrate sensitivity. Both protocols, when followed with care, will yield the desired product in good purity and yield, ready for its application in further synthetic endeavors.

References

- 1. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzoic acid, 3-chloro-, methyl ester [webbook.nist.gov]

- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

Application Notes and Protocols for the Esterification of 3-chloro-5-fluorobenzoic Acid

Introduction: The Significance of 3-chloro-5-fluorobenzoic Acid Esters

3-Chloro-5-fluorobenzoic acid is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its esters are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties, offering unique opportunities for molecular design and tuning of physicochemical characteristics. This guide provides detailed protocols and expert insights into the most effective methods for the esterification of 3-chloro-5-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development and materials science.

Strategic Considerations for Esterification

The selection of an appropriate esterification method is paramount and depends on several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the available laboratory equipment. The electron-withdrawing nature of the halogen substituents on 3-chloro-5-fluorobenzoic acid increases the electrophilicity of the carboxyl carbon, which can influence reaction kinetics.

Herein, we detail three robust and widely applicable methods for the esterification of 3-chloro-5-fluorobenzoic acid:

-

Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for the synthesis of simple alkyl esters.

-

Steglich Esterification: A mild and efficient method for forming esters under neutral conditions, particularly useful for more complex or sensitive alcohols.[1][2]

-

Acyl Chloride-Mediated Esterification: A two-step approach involving the formation of a highly reactive acyl chloride intermediate, ideal for reactions with less reactive alcohols.[3]

Method 1: Fischer-Speier Esterification

This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and/or water is removed as it is formed.[5][6]

Causality and Experimental Choices

-

Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one reactant, shifting the equilibrium towards the ester product according to Le Chatelier's principle.[7]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[9]

Detailed Protocol: Synthesis of Methyl 3-chloro-5-fluorobenzoate

Materials:

-

3-chloro-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 3-chloro-5-fluorobenzoic acid (e.g., 5.0 g, 1 equivalent).

-

Add an excess of anhydrous methanol (e.g., 50 mL).

-

Slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and any unreacted carboxylic acid.[10]

-

Wash the organic layer with brine (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography if necessary.

Visualization of Fischer-Speier Esterification Workflow

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[2][11]

Causality and Experimental Choices

-

DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11]

-

DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[2] This catalyst also suppresses the formation of the N-acylurea byproduct.[11]

-

Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed at room temperature, making it suitable for thermally sensitive molecules.[1]

Detailed Protocol: Synthesis of an Ester of 3-chloro-5-fluorobenzoic Acid

Materials:

-

3-chloro-5-fluorobenzoic acid

-

Alcohol (e.g., isopropanol, 1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

0.5 M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-fluorobenzoic acid (1 equivalent) in anhydrous DCM.

-

Add the alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC or EDC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC/EDC solution dropwise to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU and wash the solid with a small amount of cold DCM. If EDC is used, the urea byproduct is water-soluble and will be removed during the work-up.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the crude ester.

-

Purify by column chromatography.

Visualization of Steglich Esterification Mechanism

Caption: Key intermediates in the Steglich esterification.

Method 3: Acyl Chloride-Mediated Esterification

This two-step method first converts the carboxylic acid to a highly reactive acyl chloride, which is then reacted with an alcohol to form the ester.[3] This is often the method of choice for less reactive alcohols or when the esterification needs to be performed under milder conditions than Fischer esterification. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the formation of the acyl chloride.

Causality and Experimental Choices

-

Acyl Chloride Formation: Thionyl chloride and oxalyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gases, which helps to drive the reaction to completion.

-

Pyridine or Triethylamine: A base is often added during the reaction of the acyl chloride with the alcohol to neutralize the HCl that is formed.

Detailed Protocol: Synthesis of an Ester via an Acyl Chloride

Part A: Formation of 3-chloro-5-fluorobenzoyl chloride

Materials:

-

3-chloro-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 equivalents)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place 3-chloro-5-fluorobenzoic acid (1 equivalent) in a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂).

-

Add thionyl chloride (2-3 equivalents) to the flask.

-

Heat the mixture to reflux (around 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-5-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Esterification

Materials:

-

3-chloro-5-fluorobenzoyl chloride (from Part A)

-

Alcohol (1.1 equivalents)

-

Pyridine or Triethylamine (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the alcohol (1.1 equivalents) and pyridine or triethylamine (1.1 equivalents) in anhydrous DCM in a dry flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 3-chloro-5-fluorobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the alcohol solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude ester.

-

Purify by column chromatography or vacuum distillation.

Visualization of Acyl Chloride-Mediated Esterification

Caption: Two-step acyl chloride-mediated esterification.

Data Summary and Comparison of Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride-Mediated Esterification |

| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC/EDC, DMAP | Carboxylic acid, SOCl₂/(COCl)₂, alcohol, base |

| Conditions | Reflux | Room temperature | Reflux (step 1), 0°C to RT (step 2) |

| Advantages | Inexpensive reagents, simple procedure | Mild conditions, high yields, good for sensitive substrates | High reactivity, good for unreactive alcohols |

| Disadvantages | Harsh acidic conditions, equilibrium reaction | Expensive reagents, byproduct removal (DCU) | Two-step process, corrosive reagents (SOCl₂) |

| Typical Yields | Moderate to good | Good to excellent | Good to excellent |

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[12][13] Work in a well-ventilated fume hood.[12]

-

Acids: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.[13][14]

-

Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a fume hood.

-

DCC: Dicyclohexylcarbodiimide is a potent skin allergen. Avoid all contact with skin.

-

Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. Handle with appropriate care.

References

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Esterification - Concept [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]

- 13. smartlabs.co.za [smartlabs.co.za]

- 14. chymist.com [chymist.com]

Application Notes & Protocols: Strategic Use of Methyl 3-chloro-5-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of a Challenging Substrate

In the landscape of modern drug discovery and materials science, the synthesis of substituted biaryl compounds remains a cornerstone of molecular design.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, celebrated for its functional group tolerance and generally mild conditions.[2][3] This guide focuses on a particularly valuable, yet challenging, building block: Methyl 3-chloro-5-fluorobenzoate .

This substrate is of significant interest as its halogenated aromatic structure is a key feature in modifying the metabolic stability and binding affinity of potential drug molecules.[4] The presence of two distinct halogen atoms (Cl and F) and an ester moiety provides multiple handles for diversification. However, the inherent electronic properties of this molecule—specifically, the presence of the electron-withdrawing ester and fluorine groups—render the C-Cl bond deactivated and notoriously difficult to activate for cross-coupling.[5]

This document provides a detailed exploration of the mechanistic considerations, key parameter optimization, and robust protocols necessary to successfully employ this compound in Suzuki-Miyaura coupling reactions, transforming a challenging substrate into a powerful synthetic tool.

Mechanistic Insights: Overcoming the Activation Barrier

The success of any Suzuki-Miyaura coupling hinges on the efficiency of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[6] For this compound, the primary hurdle is the initial oxidative addition of the palladium catalyst into the strong aryl-chloride bond.

The reactivity of aryl halides towards oxidative addition typically follows the trend: I > Br > OTf >> Cl.[2][7] Aryl chlorides are the least reactive due to the high C-Cl bond dissociation energy. The electron-withdrawing nature of the ester and fluorine substituents on our substrate further decreases the electron density of the aromatic ring, making it less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8] Therefore, overcoming this initial activation step is the central challenge.

The Catalytic Cycle in Focus

The catalytic cycle, illustrated below, requires a carefully selected catalyst system capable of activating the C-Cl bond without promoting unwanted side reactions.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Scientist's Guide

Successfully coupling a deactivated aryl chloride like this compound requires a departure from "standard" Suzuki conditions. Each component must be chosen deliberately to favor the desired reaction pathway.

The Catalyst System: Palladium Source and Ligand Choice

The selection of the ligand is the most critical factor for activating the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8]

-

Expertise & Rationale: For challenging aryl chlorides, highly active catalyst systems are required. The most effective ligands are typically bulky, electron-rich monophosphines that stabilize the monomeric Pd(0) species.[9] These properties enhance the electron density on the palladium center, which facilitates its insertion into the electron-poor C-Cl bond.[10] Furthermore, their steric bulk promotes the final reductive elimination step.

-

Recommended Ligands:

-